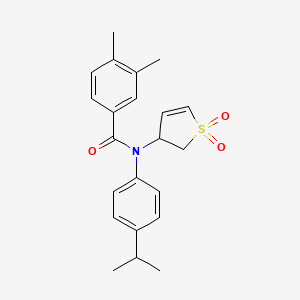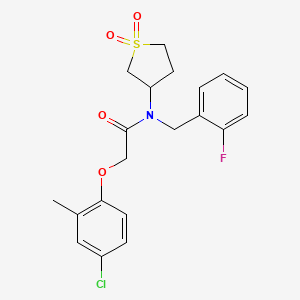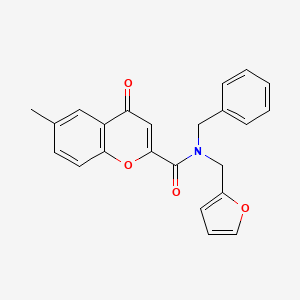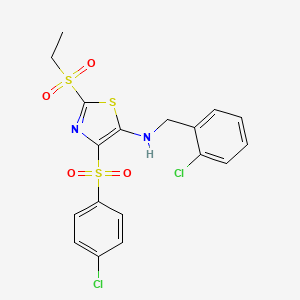![molecular formula C26H21N3O4S B11411062 N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11411062.png)
N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
- Condensation Reactions : Initial steps often involve the condensation of aromatic aldehydes with amines to form Schiff bases.
- Cyclization Reactions : These intermediates undergo cyclization to form the benzofuro[3,2-d]pyrimidine core.
- Thioether Formation : The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions.
- Acetylation : The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
- Oxidation : The methoxy and sulfanyl groups can be oxidized under appropriate conditions.
- Reduction : The carbonyl group in the benzofuro[3,2-d]pyrimidine core can be reduced to form alcohols.
- Substitution : The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
- Oxidizing Agents : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
- Reducing Agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Substitution Reagents : Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
- Oxidation : Formation of sulfoxides and sulfones.
- Reduction : Formation of alcohols and amines.
- Substitution : Formation of halogenated and aminated derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:
- Medicinal Chemistry : Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
- Biological Studies : Investigation of its biological activity, including antimicrobial and anticancer properties.
- Materials Science : Use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds:
- Ethyl acetoacetate : Used in similar synthetic applications and shares some structural features .
- Ethyl 3-(furan-2-yl)propionate : Another compound with a complex structure used in various chemical syntheses .
Uniqueness: N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of a benzofuro[3,2-d]pyrimidine core with methoxy, methyl, and sulfanyl functional groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H21N3O4S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H21N3O4S/c1-16-7-5-9-18(13-16)29-25(31)24-23(20-11-3-4-12-21(20)33-24)28-26(29)34-15-22(30)27-17-8-6-10-19(14-17)32-2/h3-14H,15H2,1-2H3,(H,27,30) |
InChI Key |
PGNPAPYXKDFLAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11410987.png)

![3-hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11411001.png)
![N-(3-fluorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B11411002.png)
![4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11411003.png)


![5,6-Dimethyl-1-[(2,4,6-trimethylphenyl)methyl]-1H-benzimidazole](/img/structure/B11411010.png)
![1-[2-(3-methylphenoxy)ethyl]-2-(3-methylphenyl)-1H-benzimidazole](/img/structure/B11411014.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}-4-methylpiperidine](/img/structure/B11411028.png)

![[4-(3-Chlorophenyl)piperazin-1-yl][5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]methanone](/img/structure/B11411038.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B11411045.png)
![7-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11411070.png)
